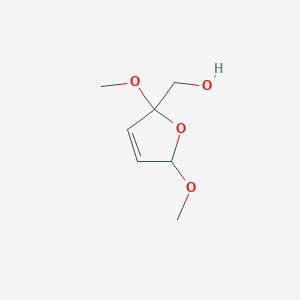

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Description

Properties

IUPAC Name |

(2,5-dimethoxy-2H-furan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSUANFIPZBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515098 | |

| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19969-71-2 | |

| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol basic properties

An In-Depth Technical Guide to the Basic Properties of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Introduction: A Versatile Furan-Based Building Block

This compound, with CAS Number 19969-71-2, is a furan derivative that has emerged as a significant and versatile intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring a dihydrofuran ring substituted with two methoxy groups and a hydroxymethyl group, endows it with a unique reactivity profile. This compound is particularly valued as a stable, handleable synthon for more complex molecular architectures.[1] It serves as a key building block in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs), pesticides, and dyes, and is recognized for its applications in green chemistry initiatives.[1]

Fundamentally, its utility is derived from its relationship to the Achmatowicz reaction, an oxidative ring expansion that converts furfuryl alcohols into dihydropyranone derivatives.[2][3][4] this compound can be considered a key intermediate in a variation of this pathway, making it an invaluable precursor for constructing substituted tetrahydropyrans and other heterocyclic systems found in numerous biologically active compounds.[1][2]

Core Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are foundational to its application in synthesis. These characteristics dictate its handling, storage, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19969-71-2 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Liquid (presumed) | [5] |

| InChI Key | ZYTSUANFIPZBDM-UHFFFAOYSA-N | [1] |

| SMILES | COC1OC(CO)(OC)C=C1 | [6] |

| Storage | Keep refrigerated (Store below 4°C/39°F), protect from light. | [5] |

Spectroscopic Data Insights: While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the prediction of key spectroscopic features based on its parent compound, 2,5-dimethoxy-2,5-dihydrofuran.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two distinct methoxy groups (CH₃O-), the hydroxymethyl protons (-CH₂OH), the hydroxyl proton (-OH), and the olefinic protons of the dihydrofuran ring (-CH=CH-). The protons on the dihydrofuran ring would likely appear as multiplets.

-

¹³C NMR: The carbon NMR would display signals for the methoxy carbons, the hydroxymethyl carbon, the two olefinic carbons, and the two acetal carbons (C2 and C5 of the ring).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of methoxy, hydroxymethyl, or other small groups.[7]

Synthesis: The Electrochemical Approach

The primary route for synthesizing this compound is through the electrochemical methoxylation of furfuryl alcohol (2-furanmethanol).[1] This method is an adaptation of the well-established Clauson-Kaas alkoxylation protocol, which is used to prepare the parent compound 2,5-dimethoxy-2,5-dihydrofuran from furan.[1][8]

The electrochemical approach is favored for its mild conditions and high efficiency, avoiding the use of hazardous reagents like elemental bromine, which was common in older procedures for preparing similar dihydrofurans.[9][10]

Experimental Protocol: Electrochemical Methoxylation of Furfuryl Alcohol

This protocol outlines the general steps for the synthesis. The causality for key steps is explained to provide deeper insight into the process.

-

Electrolyte Preparation: An anhydrous methanol solution is prepared containing an electrolyte, typically a halide salt such as ammonium bromide (NH₄Br).[1]

-

Causality: Methanol serves as both the solvent and the nucleophile (source of the methoxy groups). The electrolyte is essential to ensure the conductivity of the solution, allowing the electrochemical reaction to proceed.

-

-

Electrochemical Cell Setup: The furfuryl alcohol substrate is added to the electrolyte solution in an undivided electrolytic cell equipped with two electrodes (e.g., platinum or graphite).

-

Causality: An undivided cell is simpler and more cost-effective. The choice of electrode material is critical to prevent unwanted side reactions and ensure stability under the reaction conditions.

-

-

Electrolysis: A constant current is passed through the solution. The reaction progress is monitored by measuring the amount of charge passed (in Faradays per mole of substrate).

-

Causality: The electric current provides the driving force for the oxidation of the furan ring. This oxidation makes the 2 and 5 positions of the ring highly electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Workup and Isolation: Upon completion, the reaction mixture is neutralized. The solvent (methanol) is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

-

Causality: Neutralization is necessary to quench any reactive species and prevent product degradation. Vacuum distillation is employed to purify the product without requiring high temperatures that could cause decomposition.

-

Synthesis Workflow Diagram

Caption: Electrochemical synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its functional groups: the cyclic acetal, the carbon-carbon double bond, and the primary alcohol.

-

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized using standard reagents to form the corresponding aldehyde or carboxylic acid, providing a route to more complex functionalized furan derivatives.[1]

-

Reduction: The double bond within the dihydrofuran ring can be reduced via catalytic hydrogenation. This reaction, similar to the reduction of 2,5-dimethoxy-2,5-dihydrofuran to its tetrahydrofuran analog, yields the saturated (2,5-Dimethoxytetrahydrofuran-2-yl)methanol.[10][11][12]

-

Substitution: Under specific conditions, the methoxy groups, being part of an acetal, can be substituted by other nucleophiles.[1]

-

Acid-Catalyzed Hydrolysis: The most significant reaction is the acid-catalyzed hydrolysis of the acetal groups. This reaction mirrors the behavior of its parent compound, 2,5-dimethoxy-2,5-dihydrofuran, which is a well-known masked equivalent of succinaldehyde.[8][13] Hydrolysis of this compound would unmask a highly functionalized 1,4-dicarbonyl-related species, making it a powerful C4 synthon for constructing complex heterocyclic systems.[1]

Reaction Mechanism: Acid-Catalyzed Hydrolysis

Caption: Generalized pathway for acid-catalyzed hydrolysis of the cyclic acetal.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for synthetic chemists.

-

Pharmaceutical Synthesis: It serves as a critical intermediate for APIs.[1] Its ability to act as a precursor to complex pyran and furan structures is highly relevant, as these motifs are common in natural products and therapeutic agents. Research has pointed to its potential in developing new drugs due to possible antimicrobial and antioxidant properties.[1]

-

Organic Synthesis: As a versatile C4 building block, it streamlines the synthesis of complex molecules by providing a stable way to introduce a highly functionalized four-carbon unit.[1] This allows for the efficient preparation of 5-substituted-2(5H)-furanone derivatives, which are key structures in many biologically active compounds.[1]

-

Green Chemistry: The compound is recognized for its use in green chemistry, particularly in pathways leading to the synthesis of biodegradable polymers.[1] Its synthesis from furfuryl alcohol, which can be derived from biomass, further enhances its green credentials.[3]

-

Industrial Applications: Beyond pharmaceuticals, it is used as an intermediate in the production of pesticides, dyes, polymers, and resins.[1]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds like DL-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol and 2,5-dimethoxy-2,5-dihydrofuran provide essential safety guidance.[5][14]

-

Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes safety goggles, chemical-resistant gloves, and a lab coat.[5][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][14]

-

Handling: Avoid breathing vapors, mists, or gas. Direct contact with skin and eyes should be prevented.[5]

-

Storage: The compound should be stored in a tightly closed container in a dry, refrigerated area (below 4°C/39°F).[5] It is crucial to protect it from light, as light can promote degradation.[5]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention in all cases of significant exposure.[5][15]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its efficient electrochemical synthesis from biomass-derivable furfuryl alcohol aligns with the principles of green chemistry. The compound's true strength lies in its masked functionality, providing a stable and controllable source for complex synthons used in the construction of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in creating novel and impactful molecular entities.

References

- Reddy, L. R. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. National Institutes of Health.

- Grokipedia. (n.d.). Achmatowicz reaction.

- SynArchive. (n.d.). Achmatowicz Reaction.

- YouTube. (2021). Achmatowicz Reaction Mechanism | Organic Chemistry.

- Chem-Station. (2015). Achmatowicz Reaction.

- Google Patents. (2015). CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method.

- Chemical Research in Chinese Universities. (1998). An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol, 98%.

- SpectraBase. (n.d.). (2,5-Dihydro-2,5-dimethoxy-5-methylfuran-2-yl)methanol - Optional[MS (GC)] - Spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Buy Online CAS Number 19969-71-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method - Google Patents [patents.google.com]

- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 11. benchchem.com [benchchem.com]

- 12. 2,5-Dimethoxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic and medicinal chemistry, the strategic design and utilization of versatile building blocks are paramount to the efficient construction of complex molecular architectures. (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, registered under the CAS number 19969-71-2 , has emerged as a high-value furan derivative, serving as a pivotal intermediate in a myriad of synthetic endeavors.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and diverse applications, particularly within the realm of drug discovery and development.

This molecule's significance lies in its function as a stable and manageable precursor to otherwise challenging synthons. Specifically, it serves as a synthetic equivalent for 2(5H)-furanone, a crucial C4 building block.[1] This property grants researchers streamlined access to a wide array of 5-substituted-2(5H)-furanone derivatives, which are core structures in numerous biologically active natural products and pharmaceutical agents.[1]

Physicochemical Characteristics and Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 19969-71-2 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol [1] |

| InChI Key | ZYTSUANFIPZBDM-UHFFFAOYSA-N[1] |

| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids. |

| Storage | For long-term stability, it is recommended to keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[2] |

Synthesis and Mechanistic Insights: The Electrochemical Advantage

The primary and most efficient route for the synthesis of this compound is through the electrochemical methoxylation of furfuryl alcohol (2-furanmethanol).[1] This method is an adaptation of the well-established Clauson-Kaas alkoxylation.[1] Electrochemical approaches are often favored due to their scalability, milder reaction conditions, and reduced reliance on hazardous and stoichiometric reagents.[1]

The underlying mechanism involves the anodic oxidation of furfuryl alcohol in a methanol-based electrolyte. The furan ring undergoes a two-electron oxidation to form a reactive cation, which is then trapped by the methanol solvent, leading to the formation of the desired 2,5-dimethoxy-2,5-dihydrofuran ring system. The hydroxymethyl group at the 2-position remains intact throughout this process.

Detailed Electrochemical Synthesis Protocol

The following protocol outlines a representative electrochemical synthesis of this compound:

-

Electrolyte Preparation: An electrolyte solution is prepared by dissolving a suitable salt, such as ammonium bromide (NH₄Br) or sodium bromide (NaBr), in anhydrous methanol.[1] A typical concentration is around 2.4 mmol of the salt per 16 mL of methanol.[1]

-

Cell Assembly: A divided or undivided electrolytic cell equipped with graphite or platinum electrodes is assembled.

-

Reaction Execution: The electrolyte solution and furfuryl alcohol are added to the cell. The reaction is typically conducted at a controlled low temperature, for instance, -5°C, to minimize side reactions.[1] A constant current is then applied across the electrodes.

-

Work-up and Purification: Upon completion of the electrolysis, the reaction mixture is worked up to remove the electrolyte and any unreacted starting material. This may involve neutralization, extraction, and subsequent purification by distillation under reduced pressure to yield the final product. Yields of approximately 82% have been reported for this method.[1]

Applications in Drug Development and Organic Synthesis

The utility of this compound extends across various facets of chemical and pharmaceutical research. Its role as a versatile intermediate is central to its value.

A Gateway to Bioactive Furanones

As previously mentioned, a primary application is its use as a precursor for 5-substituted-2(5H)-furanones.[1] These motifs are present in a wide range of natural products with interesting biological activities, including antimicrobial and antioxidant properties.[1] The controlled acid-catalyzed hydrolysis of this compound unmasks the furanone core, which can then be further functionalized.

Workflow for the Synthesis of 5-Substituted-2(5H)-Furanones

Sources

Introduction: Unmasking a Versatile Synthetic Building Block

An In-depth Technical Guide to (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol: Synthesis, Reactivity, and Applications

This compound, a derivative of furan, is a highly valuable and versatile intermediate in modern organic synthesis. Its structure, featuring a cyclic acetal and a primary alcohol, serves as a stable yet readily unmasked precursor to 1,4-dicarbonyl compounds. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic applications, tailored for researchers and professionals in chemical synthesis and drug development.

At its core, the utility of this reagent lies in its function as a protected form of a γ-ketoaldehyde. The 2,5-dimethoxy-2,5-dihydrofuran moiety is stable to a variety of reaction conditions, allowing for selective modification of the primary alcohol group. Subsequent acid-catalyzed hydrolysis efficiently cleaves the dihydrofuran ring to reveal the reactive dicarbonyl functionality, which can then be used in a wide array of subsequent transformations, most notably in the construction of cyclopentenones and various heterocyclic systems.

Physicochemical Properties

| Property | Value |

| CAS Number | 33895-97-7 |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 98-100 °C (11 mmHg) |

| Density | 1.146 g/cm³ |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Part 1: Synthesis and Mechanism

The most common and efficient method for preparing this compound is through the electrochemical oxidation of 2-furfuryl alcohol. This method, a specific application of the Clauson-Kaas reaction, offers high yields and avoids the need for stoichiometric chemical oxidants.

Electrochemical Synthesis Workflow

Caption: Workflow for the electrochemical synthesis of the title compound.

Detailed Protocol: Electrochemical Synthesis

-

Cell Preparation : A solution of 2-furfuryl alcohol and an electrolyte (e.g., ammonium bromide) in anhydrous methanol is prepared. The concentration of the alcohol is typically in the range of 0.5-1.0 M.

-

Electrolysis : The solution is placed in an undivided electrochemical cell equipped with two graphite or platinum electrodes. A constant current is applied, with the density carefully controlled to optimize the reaction and minimize side products.

-

Reaction Monitoring : The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up : Upon completion, the current is switched off. The methanol solvent is removed under reduced pressure. The resulting residue is then taken up in a solvent like diethyl ether or ethyl acetate and washed with brine to remove the electrolyte.

-

Purification : The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Mechanism of Formation

The electrochemical process involves the anodic oxidation of the furan ring. The furan acts as a diene in a process analogous to a 1,4-addition. Methanol, serving as both the solvent and the nucleophile, is attacked by the electrochemically generated radical cation of the furan ring. This process occurs twice, leading to the formation of the 2,5-dimethoxy-2,5-dihydrofuran ring system.

Part 2: Core Reactivity - The Hydrolytic Unmasking

The primary synthetic value of this compound stems from its ability to act as a stable precursor to a reactive γ-ketoaldehyde. This transformation is achieved through a straightforward acid-catalyzed hydrolysis.

Reaction Mechanism: Acid-Catalyzed Ring Opening

Caption: Key steps in the acid-catalyzed hydrolysis to a γ-ketoaldehyde.

Under mild acidic conditions (e.g., dilute aqueous acetic acid or HCl), the cyclic acetal is hydrolyzed. The reaction proceeds via protonation, followed by ring-opening and elimination of methanol. The resulting intermediate is then attacked by water, ultimately yielding 5-hydroxy-4-oxopentanal after tautomerization.

This unmasked dicarbonyl compound is typically not isolated but is used in situ for subsequent reactions.

Part 3: Synthetic Applications in Drug Development & Complex Molecules

The ability to generate a γ-ketoaldehyde in situ makes this reagent a cornerstone for several key synthetic transformations, particularly in constructing cyclic systems.

1. The Piancatelli Rearrangement

One of the most powerful applications is in the Piancatelli rearrangement. When 2-furfuryl alcohols react with water, they can undergo a rearrangement to form 4-hydroxycyclopentenone derivatives. Using this compound provides a stable starting material that, upon activation, can enter this pathway. This is a critical route for synthesizing prostaglandin precursors and other biologically active cyclopentanoids.

2. Paal-Knorr Synthesis of Heterocycles

The in situ generated 1,4-dicarbonyl is a classic substrate for the Paal-Knorr synthesis. By reacting the hydrolyzed intermediate with primary amines, ammonia, hydrazines, or sulfurizing agents, a wide variety of five-membered heterocycles can be synthesized, including:

-

Pyrroles : Reaction with primary amines (R-NH₂).

-

Furans : Achieved through dehydration (though less common from this precursor).

-

Thiophenes : Reaction with reagents like Lawesson's reagent or P₄S₁₀.

This provides a reliable and modular entry point into substituted heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

3. As a Linchpin in Multi-Step Synthesis

The dual functionality of the molecule—a stable, masked dicarbonyl and a modifiable primary alcohol—allows for its use as a versatile linchpin. The alcohol can be oxidized, protected, or converted into a leaving group before the unmasking of the dicarbonyl. This strategic sequencing enables the construction of complex molecular architectures where the 1,4-dicarbonyl functionality is revealed at a late stage to avoid undesired side reactions.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for synthetic chemists. Its efficient electrochemical synthesis and, more importantly, its controlled, acid-triggered release of a reactive 1,4-dicarbonyl species provide a robust method for accessing complex molecular frameworks. Its applications in the Piancatelli rearrangement and Paal-Knorr synthesis underscore its importance in building the cyclopentenone and heterocyclic cores of numerous natural products and pharmaceutical drugs. For any researcher engaged in the synthesis of complex organic molecules, a thorough understanding of this reagent's reactivity and handling is an invaluable asset.

References

- This compound | C7H12O4.

A Technical Guide to the Structure Elucidation of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, a versatile heterocyclic compound with applications in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic techniques required to unequivocally confirm its molecular structure. By integrating foundational principles with practical insights, this guide establishes a self-validating system for the characterization of this and similar furan derivatives.

Introduction

This compound is a substituted dihydrofuran with the molecular formula C₇H₁₂O₄. Its structure, featuring a dihydrofuran ring with two methoxy groups and a hydroxymethyl substituent, presents a unique spectroscopic puzzle. The primary route to its synthesis involves the electrochemical methoxylation of furfuryl alcohol, a key piece of information that strongly supports the proposed structure.[1] This guide will systematically deconstruct the expected spectroscopic signatures of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[2][3] For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. Based on the structure of this compound, we can predict the following key resonances. For comparative purposes, the known chemical shifts of the closely related 2,5-dimethoxy-2,5-dihydrofuran will be referenced.[4]

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Features and Rationale |

| -OH | ~1.5-3.0 | Broad Singlet | The hydroxyl proton is exchangeable and often appears as a broad signal. Its chemical shift is highly dependent on concentration and solvent. |

| -CH₂OH | ~3.5-3.8 | AB quartet or two doublets | These two protons are diastereotopic due to the adjacent chiral center (C2). They will likely appear as a pair of doublets, each integrating to one proton, with a geminal coupling constant. |

| -OCH₃ (at C2) | ~3.2-3.4 | Singlet | This methoxy group is attached to a quaternary carbon and will appear as a sharp singlet integrating to three protons. |

| -OCH₃ (at C5) | ~3.3-3.5 | Singlet | Similar to the other methoxy group, this will be a singlet integrating to three protons. |

| H3 & H4 | ~5.8-6.1 | AB quartet or two doublets | These vinylic protons on the double bond of the dihydrofuran ring will be coupled to each other. Their chemical shifts are expected to be in the olefinic region. |

| H5 | ~5.0-5.2 | Singlet or narrow multiplet | This proton is on a carbon bearing a methoxy group and the ring oxygen. Its chemical shift will be downfield. |

B. ¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~108-112 | This is a quaternary carbon bonded to two oxygens (the ring oxygen and a methoxy group) and the hydroxymethyl group. Its chemical shift will be significantly downfield. |

| C3 & C4 | ~128-135 | These are the sp² hybridized carbons of the double bond. |

| C5 | ~104-108 | This carbon is bonded to the ring oxygen and a methoxy group. |

| -CH₂OH | ~60-65 | The carbon of the hydroxymethyl group will appear in this typical range for an alcohol. |

| -OCH₃ (at C2) | ~54-57 | Methoxy carbon attached to a quaternary center. |

| -OCH₃ (at C5) | ~55-58 | Methoxy carbon. |

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and alkene functionalities.[5][6]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch of the hydroxyl group. The broadness is due to hydrogen bonding. |

| ~2950-2850 | Medium to Strong | C-H stretching of the sp³ hybridized carbons (methoxy and hydroxymethyl groups). |

| ~3100-3000 | Weak to Medium | C-H stretching of the sp² hybridized carbons (vinylic protons). |

| ~1650 | Weak | C=C stretching of the double bond in the dihydrofuran ring. |

| ~1200-1000 | Strong | C-O stretching of the ether linkages (both the ring ether and the methoxy groups). |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.[7][8] For this compound (MW: 160.17 g/mol ), we can anticipate the following fragmentation pathways under electron ionization (EI).

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment | Rationale |

| 160 | [M]⁺ | Molecular ion peak. May be of low intensity. |

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical is a common fragmentation for methoxy-substituted compounds. |

| 129 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 99 | [M - OCH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde from the [M - OCH₃]⁺ ion. |

| 71 | [C₄H₇O]⁺ | A common fragment from the cleavage of the dihydrofuran ring. |

IV. Experimental Protocols

To obtain the spectroscopic data for structure elucidation, the following experimental protocols are recommended.

A. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

B. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

C. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight).

V. Visualizations

To aid in the conceptualization of the structure elucidation process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Proposed mass spectrometry fragmentation pathway.

VI. Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While the synthesis from furfuryl alcohol provides a strong indication of the final structure, only a thorough analysis of the spectroscopic data can provide unequivocal proof. This guide has outlined the expected spectroscopic signatures and provided a clear workflow for researchers to follow. The comparison with the known data for 2,5-dimethoxy-2,5-dihydrofuran serves as a critical reference point in this analytical endeavor. By following the principles and protocols detailed herein, scientists can confidently confirm the structure of this and other related furan derivatives.

References

- Furan, 2,5-dihydro-2,5-dimethoxy-. NIST WebBook. [Link]

- (2,5-Dihydro-2,5-dimethoxy-5-methylfuran-2-yl)methanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Furan, 2,5-dihydro-2,5-dimethoxy-. NIST WebBook. [Link]

- Mass Spectrometry - Fragmentation P

- Basic 1H- and 13C-NMR Spectroscopy. [Link]

- 2,5-Dihydrofuran | C4H6O | CID 15570. PubChem. [Link]

- 2,5-Dimethoxy-2,5-dihydrofuran - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246).

- 2,5-Dimethoxy-2,5-dihydrofuran - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974. PubChem. [Link]

- Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C.

- Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles.

Sources

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. scispace.com [scispace.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. imreblank.ch [imreblank.ch]

Role of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol in Achmatowicz reaction

An In-Depth Technical Guide to the Role of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol in the Achmatowicz Reaction

Authored by: Gemini, Senior Application Scientist

Introduction: The Achmatowicz Reaction as a Cornerstone of Heterocyclic Synthesis

First reported in 1971 by Osman Achmatowicz Jr. and his team, the Achmatowicz reaction is a powerful oxidative ring-expansion that transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[1][2] This transformation provides a versatile and efficient pathway to highly functionalized six-membered oxygen heterocycles from readily available five-membered furan precursors.[1][3] The resulting dihydropyranones are crucial building blocks in the synthesis of a vast array of bioactive molecules, including carbohydrates, alkaloids, and complex natural products.[4][5][6][7] The reaction's enduring relevance in organic synthesis, from academic research to industrial drug development, stems from its ability to construct stereochemically rich pyranone scaffolds with a high degree of control.[7][8]

This guide provides a detailed exploration of the classical Achmatowicz reaction, focusing on the central role of This compound , a key isolable intermediate that underpins the entire transformation. We will dissect the reaction mechanism, provide field-proven experimental protocols, and illustrate the logical flow of this elegant and impactful synthetic tool.

The Pivotal Intermediate: Unmasking the Role of this compound

In the seminal work by Achmatowicz, the conversion of furfuryl alcohol to the dihydropyranone was not a direct oxidation but a two-stage process. The first stage involves the formation of this compound. This compound is the product of a 1,4-addition of methanol across the furan ring, mediated by an electrophilic oxidant, classically bromine.[9][10]

The formation of this dihydrofuran derivative is the linchpin of the reaction for several reasons:

-

Stabilization: It acts as a stable, isolable intermediate, effectively "capturing" the oxidized furan ring. This allows for purification and characterization before proceeding to the next step, ensuring a clean rearrangement.

-

Masked Functionality: It serves as a synthetic equivalent, or a "masked" form, of a 1,4-dicarbonyl compound. The true reactive nature of the intermediate is only revealed upon hydrolysis.

-

Mechanistic Clarity: Its existence and subsequent conversion provide a clear, stepwise understanding of the overall ring expansion, moving from a furan's aromatic stability to a dihydropyranone's versatile functionality.

The synthesis of this intermediate is a direct adaptation of the Clauson-Kaas reaction, which historically was used to prepare 2,5-dialkoxy-2,5-dihydrofurans.[4] Achmatowicz ingeniously applied this methodology to furfuryl alcohols, setting the stage for the ring expansion.[9][11]

Dissecting the Mechanism: A Step-by-Step Transformation

The overall Achmatowicz reaction can be understood as a sequence of electrophilic addition, nucleophilic trapping, hydrolysis, and intramolecular cyclization. The this compound intermediate is central to this pathway.

Diagram: Mechanism of the Achmatowicz Reaction

Caption: The mechanism proceeds via electrophilic bromination, formation of the key dimethoxy-dihydrofuran intermediate, and subsequent acid-catalyzed rearrangement.

-

Electrophilic Attack and Methoxylation: The reaction begins with the electrophilic attack of bromine on the electron-rich furan ring, typically at the 2- and 5-positions. This disrupts the aromaticity and forms a resonance-stabilized cationic intermediate.

-

Formation of the Intermediate: Two molecules of methanol, acting as both solvent and nucleophile, attack the cationic centers. This process yields the stable this compound as a mixture of cis and trans isomers.[9]

-

Acid-Catalyzed Hydrolysis and Ring Opening: In the presence of a dilute acid (e.g., H₂SO₄), the acetal groups are hydrolyzed.[11] This is a critical step where the stable intermediate is "unmasked." The loss of methanol leads to the opening of the dihydrofuran ring to form a transient, highly reactive keto-aldehyde intermediate.

-

Intramolecular Cyclization: The molecule then spontaneously undergoes an intramolecular cyclization. The hydroxyl group (originally from the furfuryl alcohol side chain) attacks the aldehyde carbonyl, forming a thermodynamically favorable six-membered hemiacetal ring. This step is the core of the ring expansion.[4]

-

Tautomerization: The resulting hemiacetal is the final product, 6-hydroxy-2H-pyran-3(6H)-one, which exists in equilibrium with its open-chain form.

Field-Proven Experimental Protocols

The following protocols represent a self-validating system, where the successful synthesis and isolation of the intermediate in Protocol 1 is the prerequisite for the successful rearrangement in Protocol 2.

Diagram: Experimental Workflow

Caption: A two-stage workflow involving synthesis and isolation of the key intermediate, followed by its rearrangement to the final pyranone product.

Protocol 1: Synthesis of this compound

This protocol is based on the original method described by Achmatowicz.[9][11] The causality for the low temperature is to control the high reactivity of bromine and prevent side reactions.

-

Reagents & Equipment:

-

Furfuryl alcohol

-

Anhydrous Methanol (MeOH)

-

Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone, capable of reaching -40°C)

-

-

Step-by-Step Methodology:

-

Setup: In the three-neck flask, dissolve furfuryl alcohol in anhydrous methanol.

-

Cooling: Cool the solution to approximately -40°C using the cooling bath. Maintaining this low temperature is critical to ensure selectivity and prevent polymerization.

-

Bromine Addition: Slowly add a solution of bromine in cold methanol dropwise via the dropping funnel. The reaction is exothermic; monitor the temperature closely and adjust the addition rate to keep it below -35°C. The characteristic red-brown color of bromine should disappear upon addition.

-

Quenching: Once the addition is complete and the reaction mixture no longer consumes bromine (a faint persistent yellow color may appear), cautiously add solid sodium bicarbonate in portions to neutralize the hydrobromic acid (HBr) formed during the reaction. Stir until gas evolution ceases.

-

Workup: Allow the mixture to warm to room temperature. Filter off the inorganic salts. The filtrate contains the desired product.

-

Purification: Remove the methanol under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield this compound as a clear oil.

-

Protocol 2: Acid-Catalyzed Rearrangement to 6-hydroxy-2H-pyran-3(6H)-one

This protocol details the conversion of the isolated intermediate into the final product.

-

Reagents & Equipment:

-

This compound (from Protocol 1)

-

Acetone/Water solvent mixture (e.g., 9:1)

-

Dilute Sulfuric Acid (H₂SO₄, e.g., 0.1 M) or another acid catalyst

-

Standard laboratory glassware

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified this compound in a mixture of acetone and water.

-

Acidification: Add a catalytic amount of dilute sulfuric acid to the solution.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within a few hours.

-

Neutralization: Once the reaction is complete, neutralize the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure 6-hydroxy-2H-pyran-3(6H)-one.

-

Quantitative Data Summary

The efficiency of the Achmatowicz reaction is highly dependent on the substrate and the specific conditions employed. The following table provides representative data for the classical two-step procedure.

| Stage | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield |

| Intermediate Formation | Furfuryl Alcohol, Br₂, MeOH | -40 °C | 1-3 hours | 75-90% |

| Rearrangement | Dihydrofuran Intermediate, H₂SO₄ (cat.) | Room Temperature | 2-6 hours | 80-95% |

Modern Variations and Broader Context

While the bromine/methanol method is foundational, numerous variations have been developed to improve safety, efficiency, and environmental friendliness.[5]

-

Alternative Oxidants: N-Bromosuccinimide (NBS) is a common alternative to liquid bromine, as it is a solid and easier to handle.[4][12] Other oxidants like meta-chloroperoxybenzoic acid (m-CPBA) and oxone have also proven effective, sometimes proceeding through different intermediates (e.g., an epoxide).[8][9][12]

-

Green Chemistry Approaches: Recent advancements focus on sustainability. These include biocatalytic methods using enzymes like peroxygenases, electrochemical syntheses that avoid stoichiometric chemical oxidants, and visible-light-mediated flow protocols.[13][14][15][16]

-

The Aza-Achmatowicz Reaction: A powerful extension of this chemistry, the aza-Achmatowicz reaction, uses furfuryl amines instead of alcohols. This modification produces substituted dihydropyridinones, which are valuable precursors for synthesizing nitrogen-containing natural products and alkaloids.[1][4]

Conclusion: An Enduring Legacy in Synthesis

The this compound intermediate is not merely a stepping stone but the conceptual heart of the classical Achmatowicz reaction. Its formation and subsequent acid-catalyzed rearrangement provide a robust and predictable route to valuable dihydropyranone structures. This elegant transformation from a simple furan to a complex, stereochemically-rich heterocycle has secured the Achmatowicz reaction's place as an indispensable tool in the arsenal of synthetic chemists. Its application continues to fuel innovation in the synthesis of natural products and the development of new therapeutic agents, demonstrating the profound and lasting impact of a well-understood reaction mechanism.[7]

References

- Ciufolini, M. A., & Gonzaga, F. (2016). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.

- (2022). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.

- (2016). Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Publishing. [Link]

- Deska, J., Thiel, D., & Gianolio, E. (2015). The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols. Thieme E-Books & E-Journals. [Link]

- Sharma, V., Kumar, P. (2017). Achmatowicz Reaction: A Versatile Tool in Bioactive Natural Products Synthesis. Ingenta Connect. [Link]

- (n.d.).

- (n.d.).

- (2015). Achmatowicz Reaction.

- (2024). Unlocking Complexity: The Achmatowicz Reaction Explained. YouTube. [Link]

- Tong, R. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research. [Link]

- (2024). Visible-light-mediated flow protocol for Achmatowicz rearrangement.

- Kara, S., et al. (2016). A Biocatalytic Aza-Achmatowicz Reaction.

- (n.d.). Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)

- Grynkiewicz, G. (2021).

- O'Doherty, G. A., et al. (n.d.). Synthetic efforts and ultimate limitation to an asymmetric Achmatowicz approach toward EBC-23. Northeastern University. [Link]

- (n.d.). An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran. Chemical Research in Chinese Universities. [Link]

- Kappe, C. O., et al. (2024). Visible-light-mediated flow protocol for Achmatowicz rearrangement.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Achmatowicz Reaction: A Versatile Tool in Bioactive Natural Produ...: Ingenta Connect [ingentaconnect.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. synarchive.com [synarchive.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electrochemical Formation of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, a high-value furan derivative that serves as a versatile building block in medicinal and synthetic organic chemistry.[1] The primary synthetic route, an electrochemical methoxylation of furfuryl alcohol, is detailed with a focus on the underlying anodic oxidation mechanism. This document elucidates the step-by-step transformation, discusses the critical parameters influencing reaction efficiency, and presents field-proven experimental protocols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes mechanistic theory with practical application to provide a self-validating framework for the synthesis and utilization of this important pharmaceutical intermediate.

Introduction and Strategic Significance

This compound (CAS 19969-71-2) is a heterocyclic compound whose strategic importance in chemical synthesis is rapidly growing.[1] Its structure, featuring a dihydrofuran core with two methoxy groups and a reactive hydroxymethyl side chain, makes it an ideal precursor for complex molecular architectures.[1]

In the field of drug development, it is recognized as a critical intermediate for active pharmaceutical ingredients (APIs), pesticides, and dyes.[1] Its value is particularly pronounced in its function as a stable synthetic equivalent for 2(5H)-furanone, a C4 synthon that is fundamental to the structure of numerous biologically active compounds.[1] Furthermore, emerging research highlights its potential antimicrobial and antioxidant properties, suggesting a future role in the development of novel therapeutic agents.[1] Understanding its formation is therefore paramount for chemists aiming to leverage its synthetic potential.

The Core Mechanism: Anodic Methoxylation of Furfuryl Alcohol

The principal and most efficient method for synthesizing this compound is the electrochemical oxidation (anodic methoxylation) of furfuryl alcohol in a methanolic solution.[1] This process is an adaptation of the well-established Clauson-Kaas reaction, which is broadly used for synthesizing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans.[2][3] The electrochemical approach, however, offers superior control, scalability, and often proceeds under milder conditions with reduced reliance on harsh chemical oxidants.[1]

The mechanism proceeds through the following key stages:

-

Initial Oxidation at the Anode: The reaction is initiated at the anode where the furan ring of furfuryl alcohol undergoes a one-electron oxidation. This electron abstraction from the π-system of the furan ring generates a highly reactive radical cation intermediate.[4][5] The choice of a glassy carbon anode is often preferred for its stability and efficiency in such oxidations.[6][7]

-

Nucleophilic Attack by Methanol: The electron-deficient radical cation is immediately attacked by methanol, which serves as both the solvent and the nucleophilic reagent. This attack occurs at the C5 position of the furan ring, leading to the formation of a new radical intermediate.

-

Second Electron Transfer and Methoxylation: The resulting radical undergoes a second one-electron oxidation at the anode, yielding a carbocationic intermediate. This cation is then trapped by another molecule of methanol at the C2 position.

-

Deprotonation and Product Formation: A final deprotonation step, facilitated by the solvent, neutralizes the intermediate to yield the stable final product, this compound, as a mixture of cis and trans isomers.

Caption: Proposed mechanism for the anodic methoxylation of furfuryl alcohol.

Experimental Protocols and Process Optimization

The successful synthesis of this compound hinges on the precise control of electrochemical parameters. The causality behind these choices is critical: low temperatures are employed to suppress side reactions and degradation of the sensitive furan intermediates, while the supporting electrolyte ensures sufficient conductivity for a stable current flow.[1][8]

General Experimental Workflow

The synthesis can be conceptualized as a four-stage process, from preparation to final analysis.

Caption: Generalized workflow for electrochemical synthesis.

Protocol: Batch Electrolysis Method

This protocol describes a standard laboratory-scale batch synthesis.

Materials & Equipment:

-

Furfuryl alcohol (2-furanmethanol)

-

Anhydrous methanol

-

Sodium bromide (NaBr) or Ammonium bromide (NH₄Br)

-

Electrolytic cell (undivided)

-

Graphite or glassy carbon anode

-

Platinum or steel cathode

-

Constant current power supply

-

Magnetic stirrer and cooling bath (-5°C)

Procedure:

-

Electrolyte Preparation: Prepare a solution of furfuryl alcohol (e.g., 20 mM) in anhydrous methanol.[8] Dissolve the supporting electrolyte, such as sodium bromide (NaBr), to a suitable concentration (e.g., 0.1 M).[1]

-

Cell Assembly: Assemble the electrolytic cell with the anode and cathode. Ensure the electrodes are parallel and submerged in the electrolyte solution.

-

Electrolysis: Cool the cell to -5°C using an external cooling bath.[1] Begin stirring and apply a constant current density. The reaction progress can be monitored using techniques like GC or TLC.

-

Work-up: Upon consumption of the starting material, terminate the electrolysis. Remove the electrodes from the solution.

-

Purification: The solvent (methanol) can be removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield this compound as a clear oil.[9]

Quantitative Data and Method Comparison

Electrochemical methods are favored for their high efficiency and yields. Flow electrolysis, in particular, offers significant advantages by minimizing side reactions and enabling continuous production, achieving near-quantitative yields without the need for a supporting electrolyte.[6][7]

| Synthetic Method | Electrolyte System | Anode / Cathode | Temperature (°C) | Reported Yield (%) | Key Observation |

| Batch Electrolysis | NaBr in Methanol | Not Specified | -5 | ~82% | Standard, reliable lab-scale method.[1] |

| Thin Layer Flow Cell | Self-supported (None) | Glassy Carbon / Platinum | Room Temp. | up to 98% | Highly efficient; ideal for scalability.[6][7] |

Analytical Characterization

Validation of the final product is typically achieved through a combination of standard analytical techniques. Comprehensive data assurance is crucial for its use in research and development.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, including the presence of methoxy groups, the dihydrofuran ring protons, and the hydroxymethyl group.

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (160.17 g/mol ) and provides characteristic fragmentation patterns.[1]

-

Chromatography (HPLC, GC): These methods are employed to assess the purity of the synthesized compound and to quantify the yield.[1]

Conclusion

The formation of this compound via anodic methoxylation of furfuryl alcohol represents a powerful and efficient synthetic strategy. This electrochemical approach provides high yields under controlled conditions, avoiding the use of harsh chemical reagents. By understanding the core mechanism involving a radical cation intermediate and optimizing key experimental parameters such as electrode material, temperature, and cell geometry, researchers can reliably produce this versatile building block. This guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to harness the full synthetic potential of this valuable intermediate in their research and development endeavors.

References

- BenchChem. This compound | CAS 19969-71-2. URL: https://www.benchchem.com/product/b009813

- BenchChem. Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxy-2,5-dihydrofuran. URL: https://www.benchchem.com/product/B146672/application-notes-protocols/synthesis-of-n-substituted-pyrroles

- Horii, D., Atobe, M., Fuchigami, T., et al. Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte. University of Bath's research portal. URL: https://researchportal.bath.ac.uk/en/publications/self-supported-paired-electrosynthesis-of-25-dimethoxy-25-dihydr

- BenchChem. A Comparative Guide to Catalysts for the Synthesis of 2,5-Dialkoxy-2,5-dihydrofurans. URL: https://www.benchchem.

- Panda, S. S., & Malik, L. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/19/108

- National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10328221/

- Gütz, C., et al. (2018). An electrochemical flow cell for the convenient oxidation of Furfuryl alcohols. Journal of Flow Chemistry. URL: https://link.springer.com/article/10.1007/s41981-018-0016-9

- ResearchGate. (a) Reaction pathways for the electrochemical oxidation of furfuryl alcohol over the meso-PA/PmPD/GO electrocatalyst in the ternary electrolyte. (b) The corresponding DFT calculations. URL: https://www.researchgate.net/figure/a-Reaction-pathways-for-the-electrochemical-oxidation-of-furfuryl-alcohol-over-the_fig6_349635742

- ResearchGate. Self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran using a thin layer flow cell without intentionally added supporting electrolyte. URL: https://www.researchgate.net/publication/228807759_Self-supported_paired_electrosynthesis_of_25-dimethoxy-25-dihydrofuran_using_a_thin_layer_flow_cell_without_intentionally_added_supporting_electrolyte

- Moeller, K. D., et al. (2021). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. Chem. Eur. J.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8048710/

- BLDpharm. This compound | CAS 19969-71-2. URL: https://www.bldpharm.com/products/19969-71-2.html

- Head-Gordon, M., & Bell, A. T. (2014). Catalytic Role of Methanol in Anodic Coupling Reactions Involving Alcohol Trapping of Cation Radicals. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo500854c

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Keystone: A Technical Guide to the Discovery and Characterization of the Achmatowicz Rearrangement Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Achmatowicz rearrangement, a cornerstone of modern organic synthesis, provides an elegant and powerful pathway from simple furans to complex dihydropyranones, which are pivotal building blocks for carbohydrates and a vast array of natural products.[1][2] This transformation's genius lies not just in its outcome but in the mechanistic pathway that governs it. Understanding this pathway was contingent on identifying and characterizing a key, fleeting intermediate whose discovery unlocked the reaction's full potential. This technical guide eschews a conventional review format to provide a deep, mechanistically-focused narrative on the discovery, isolation, and characterization of the critical 2,5-dimethoxy-2,5-dihydrofuran intermediate. We will delve into the causality behind the foundational experiments, present detailed protocols for its synthesis and analysis, and illustrate the logical flow from furan to pyranone, offering field-proven insights for today's synthetic chemist.

The Mechanistic Puzzle: From Furan to Dihydropyran

In 1971, Osman Achmatowicz Jr. and colleagues reported a transformative method for converting furfuryl alcohol into a dihydropyranone structure, laying the groundwork for a general synthesis of monosaccharides.[3][4] The initial reaction, treating furfuryl alcohol with bromine in methanol, resulted in a product that could be readily converted to a pyranoside.[5] This oxidative ring expansion was remarkably efficient, but the precise sequence of events—the mechanism—was not immediately self-evident.

The central question was how a five-membered aromatic ring could so cleanly rearrange into a six-membered non-aromatic heterocycle. A direct oxidative cleavage and recyclization was one possibility, but such a process would likely be fraught with side reactions and low yields. The high efficiency of the reported method suggested a more controlled, stepwise pathway. The key to deciphering this puzzle lay in the judicious choice of reagents and the potential to intercept a species midway through the transformation. The selection of methanol as the solvent was not arbitrary; it proved to be the decisive factor that enabled the trapping and subsequent identification of the reaction's central intermediate.[6]

The Breakthrough: Isolation and Interception of the Dihydrofuran Intermediate

The pivotal insight in elucidating the mechanism was the realization that the reaction did not proceed directly to the dihydropyran. Instead, under the original conditions of bromine in methanol, a stable, isolable intermediate was formed: a cis/trans mixture of 2,5-dimethoxy-2,5-dihydrofuran derivatives.[5][6]

Causality of Experimental Design

The furan ring is an electron-rich aromatic system susceptible to electrophilic attack. The reaction with bromine (Br₂) initiates a classic electrophilic addition.[7] However, in a nucleophilic solvent like methanol, the cationic intermediate generated after the initial bromine attack is immediately trapped by the solvent.[8][9] This process occurs sequentially at the 2- and 5-positions of the furan ring, effectively "protecting" the oxidized furan as a stable cyclic di-acetal. This prevents uncontrolled polymerization or decomposition, allowing the intermediate to be isolated before the final rearrangement.[6]

The workflow can be visualized as a two-part strategy: a controlled oxidation/trapping followed by a deliberate, acid-catalyzed rearrangement.

Caption: Logical workflow of the Achmatowicz reaction.

Protocol 1: Synthesis and Isolation of 2-(Hydroxymethyl)-2,5-dimethoxy-2,5-dihydrofuran

This protocol is representative of the original methodology for generating and isolating the key intermediate. It is a self-validating system; successful isolation of a product with the spectroscopic data below confirms the interception of the intermediate prior to rearrangement.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer is charged with furfuryl alcohol (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M solution).

-

Cooling: The flask is cooled to between -40°C and -50°C using a dry ice/acetone bath.

-

Bromine Addition: A solution of bromine (1.05 eq) in anhydrous methanol is added dropwise via the dropping funnel over 1-2 hours. Causality: The slow, dropwise addition at low temperature is critical to prevent over-bromination and control the exothermic reaction, thus minimizing side-product formation.

-

Neutralization: After the addition is complete, the reaction is stirred for an additional 30 minutes. The mixture is then neutralized by the slow addition of solid sodium bicarbonate or a solution of sodium methoxide in methanol until the solution is slightly basic (pH ~8). This step quenches any remaining acid (HBr) generated, stabilizing the acetal intermediate.

-

Workup: The mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product, a mixture of cis and trans isomers of 2-(hydroxymethyl)-2,5-dimethoxy-2,5-dihydrofuran, can be purified by column chromatography on silica gel or by vacuum distillation.[10]

Spectroscopic Validation of the Intermediate

The structure of the isolated 2,5-dimethoxy-2,5-dihydrofuran intermediate was confirmed through rigorous spectroscopic analysis. The data clearly show the loss of furan's aromaticity and the introduction of two methoxy groups at the newly formed stereocenters.

| Spectroscopic Data for 2,5-Dimethoxy-2,5-dihydrofuran (Parent Compound, C₆H₁₀O₃) | |

| Technique | Characteristic Signals (Solvent: CDCl₃) |

| ¹H NMR | δ ≈ 6.0 ppm (m, 2H, -CH=CH-)δ ≈ 5.5 ppm (s, 2H, -CH(OCH₃)-)δ ≈ 3.4 ppm (s, 6H, -OCH₃) |

| ¹³C NMR [11][12] | δ ≈ 130 ppm (-C H=C H-)δ ≈ 107 ppm (-C H(OCH₃)-)δ ≈ 55 ppm (-OC H₃) |

| Infrared (IR) [12][13] | ~2900-3000 cm⁻¹ (C-H stretch)~1630 cm⁻¹ (C=C stretch, weak)~1100-1040 cm⁻¹ (C-O stretch, strong acetal band) |

Note: Specific shifts for substituted furfuryl alcohols will vary, but the general pattern remains. The ¹H NMR data for the parent furan-derived intermediate is presented for clarity; the hydroxymethyl group in the actual intermediate adds complexity.

The Complete Mechanistic Pathway

With the intermediate firmly identified, the full mechanistic picture of the Achmatowicz rearrangement emerged. It is a sequence of electrophilic addition, nucleophilic trapping, hydrolysis, and intramolecular cyclization.

Caption: Detailed mechanistic pathway of the Achmatowicz Rearrangement.

-

Electrophilic Attack: Bromine adds across the furan ring, forming a bromonium ion which is opened by methanol.[6]

-

Second Addition: The process repeats on the remaining double bond, yielding the stable and isolable 2,5-dimethoxy-2,5-dihydrofuran intermediate.[6]

-

Acid-Catalyzed Hydrolysis: Upon treatment with dilute acid (e.g., H₂SO₄), the acetal groups are hydrolyzed, unveiling a transient, open-chain ene-dione.[14]

-

Intramolecular Cyclization: The pendant alcohol group immediately attacks one of the carbonyls in an intramolecular fashion, forming the thermodynamically favored six-membered hemiacetal, the final dihydropyranone product.[14]

Conclusion: The Impact of a Captured Intermediate

The discovery of the Achmatowicz rearrangement intermediate was more than a mechanistic curiosity; it was a profound scientific breakthrough. By isolating and characterizing the 2,5-dimethoxy-2,5-dihydrofuran species, Achmatowicz and his team provided irrefutable evidence for a stepwise, controllable reaction pathway. This fundamental understanding transformed the reaction from a novel observation into a robust and predictable synthetic tool. It empowered chemists to rationally design syntheses, knowing they could pause the reaction at the stable intermediate stage if needed. This discovery has been instrumental in the total synthesis of countless complex molecules, from rare sugars to potent therapeutic agents, cementing the Achmatowicz rearrangement as an indispensable strategy in the modern synthetic chemist's arsenal.[1][15]

References

- Achmatowicz Jr., O., et al. (2020). ACHMATOWICZ REARRANGEMENT – 50 YEARS OF APPLICATION. Przemysł Chemiczny.

- BenchChem. (2025). A Comprehensive Technical Guide to the Physico-chemical Characteristics of 2,5-Dimethoxy-2,5-dihydrofuran. BenchChem.

- Wikipedia. (2023). Achmatowicz reaction. In Wikipedia.

- Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973–1996.

- BenchChem. (2025). Spectroscopic and Mechanistic Analysis of 2,5-Dimethoxytetrahydrofuran: A Technical Guide. BenchChem.

- PubChem. (n.d.). 2,5-Dihydro-2,5-dimethoxyfuran. PubChem.

- Grokipedia. (n.d.).

- S. S. Gholap, et al. (2020). ACHMATOWICZ REARRANGEMENT – 50 YEARS OF APPLICATION. Polish Technical Review.

- Química Orgánica. (n.d.). Halogenation of furan. Química Orgánica.

- Zard, S. Z. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. National Institutes of Health.

- SpectraBase. (n.d.). 2,5-Dimethoxy-2,5-dihydrofuran. SpectraBase.

- NIST. (n.d.). Furan, 2,5-dihydro-2,5-dimethoxy-. NIST WebBook.

- Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(10), 2171–2178.

- Chem-Station. (2015). Achmatowicz Reaction. Chem-Station Int. Ed.

- Tee, O. S., & Swedlund, B. E. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde.

- Al-Abbad, J., et al. (2018).

- Katritzky, A. R., & Pozharskii, A. F. (2017). Achmatowicz reaction and its application in the syntheses of bioactive molecules. RSC Publishing.

- Brindisi, M. (2019). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.

Sources

- 1. Achmatowicz reaction and its application in the syntheses of bioactive molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds | Semantic Scholar [semanticscholar.org]

- 4. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Achmatowicz reaction - Wikipedia [en.wikipedia.org]

- 6. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. halogenation of furan [quimicaorganica.org]

- 8. echemi.com [echemi.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

From Furan to Dihydropyran: A Technical Guide to a Cornerstone Conversion in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the transformation of readily available furan scaffolds into highly functionalized dihydropyran rings represents a critical and versatile strategy in the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the primary pathways for this conversion, focusing on the underlying mechanisms, practical experimental protocols, and field-proven insights to empower chemists in their synthetic endeavors. We will delve into the celebrated Achmatowicz reaction, explore the power of ring-closing metathesis, and examine the utility of catalytic hydrogenation, offering a comprehensive understanding of these transformative methods.

The Significance of the Dihydropyran Moiety in Drug Discovery

The dihydropyran ring is a privileged scaffold found in a multitude of natural products and pharmaceutical agents.[1][2][3] Its prevalence stems from its conformational flexibility and its ability to engage in specific hydrogen bonding and hydrophobic interactions within biological targets. The conversion of a planar, aromatic furan into a three-dimensional, stereochemically rich dihydropyran opens up a vast chemical space for the medicinal chemist to explore, enabling the synthesis of novel therapeutic candidates with enhanced potency and selectivity.[4][5]

Core Conversion Pathways: A Comparative Overview

Three principal strategies dominate the landscape of furan to dihydropyran conversion, each with its own set of advantages and considerations.

| Conversion Pathway | Key Reagents/Catalysts | Typical Yields | Key Advantages | Common Challenges |

| Achmatowicz Reaction | N-Bromosuccinimide (NBS), Bromine (Br₂), meta-Chloroperoxybenzoic acid (m-CPBA) | 60-90% | High functional group tolerance, stereocontrol, introduces useful carbonyl functionality. | Formation of side products, potential for over-oxidation, requires stoichiometric oxidants.[6] |

| Ring-Closing Metathesis | Grubbs' Catalysts (1st and 2nd generation), Hoveyda-Grubbs Catalysts | 70-95% | Excellent functional group tolerance, predictable stereochemical outcomes, applicable to complex substrates.[7] | Requires synthesis of a diene precursor, catalyst cost and sensitivity. |

| Catalytic Hydrogenation | Palladium (Pd), Nickel (Ni), Ruthenium (Ru) on various supports | Variable (can be high) | Atom-economical, utilizes readily available hydrogen, can be highly selective.[8][9] | Can lead to over-reduction to tetrahydropyran, requires specialized high-pressure equipment. |

The Achmatowicz Reaction: An Oxidative Ring Expansion

The Achmatowicz reaction, first reported in 1971, is a powerful and widely used method for the oxidative rearrangement of furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones, a dihydropyran derivative.[10] This transformation is a cornerstone in the synthesis of carbohydrates and many natural products.[11]

Mechanism of the Achmatowicz Reaction

The reaction proceeds through a fascinating cascade of events initiated by the oxidation of the furan ring. The generally accepted mechanism involves the following key steps:

Caption: Mechanism of the Achmatowicz Reaction.

The initial step is the oxidation of the furan ring, often at the 2- and 5-positions. When conducted in the presence of an alcohol like methanol, this leads to a stable 2,5-dialkoxy-2,5-dihydrofuran intermediate. Subsequent acidic hydrolysis opens this intermediate to a dicarbonyl species which then undergoes an intramolecular cyclization to form the thermodynamically more stable six-membered dihydropyranone ring.[6]

Experimental Protocol: Achmatowicz Reaction using N-Bromosuccinimide (NBS)

This protocol outlines a general procedure for the conversion of a furfuryl alcohol to a dihydropyranone using NBS.

Materials:

-

Furfuryl alcohol derivative

-

N-Bromosuccinimide (NBS)

-

Acetone (or a mixture of acetone and water)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography